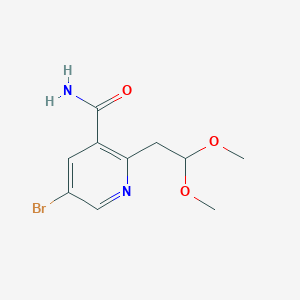

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

CAS No.:

Cat. No.: VC17859751

Molecular Formula: C10H13BrN2O3

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2O3 |

|---|---|

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | 5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C10H13BrN2O3/c1-15-9(16-2)4-8-7(10(12)14)3-6(11)5-13-8/h3,5,9H,4H2,1-2H3,(H2,12,14) |

| Standard InChI Key | HPIBVJHOBFYTLU-UHFFFAOYSA-N |

| Canonical SMILES | COC(CC1=C(C=C(C=N1)Br)C(=O)N)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position, providing a planar geometry conducive to π-π stacking interactions.

-

Bromine substituent: Positioned at the 5-position, this halogen atom introduces steric bulk and polarity, enhancing electrophilic substitution reactivity .

-

Carboxamide group: Located at the 3-position, this moiety enables hydrogen bonding with biological targets, critical for ligand-receptor interactions.

-

2,2-Dimethoxyethyl chain: Attached to the 2-position, this ether-containing side chain improves solubility in polar solvents and modulates pharmacokinetic properties .

The SMILES notation COC(Cc1ncc(cc1C(=O)N)Br)OC succinctly captures this arrangement .

Spectroscopic and Physical Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 289.13 g/mol | |

| Boiling Point | Not reported | - |

| Density | 1.36–1.48 g/cm³ (predicted) | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | 2–8°C in dry environment |

Nuclear magnetic resonance (NMR) spectra would typically show distinct signals for the methoxy protons (δ 3.2–3.4 ppm), aromatic protons (δ 7.5–8.5 ppm), and carboxamide NH (δ 6.5–7.0 ppm). Mass spectrometry (MS) would display a molecular ion peak at m/z 289.13 .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide involves multi-step protocols:

-

Pyridine Ring Formation: A Hantzsch pyridine synthesis or cross-coupling reaction constructs the core structure. For example, a palladium-catalyzed coupling between 5-bromo-3-cyanopyridine and a dimethoxyethyl Grignard reagent may initiate the process.

-

Functionalization: Subsequent steps introduce the carboxamide group via hydrolysis of a nitrile intermediate or direct amidation using ammonia .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields typically ranging from 40% to 65%.

Reaction Conditions

Critical parameters include:

-

Temperature: Reactions proceed optimally between 25°C and 80°C to balance kinetics and side-product formation .

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates .

-

Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, while acid catalysts (e.g., HCl) assist in cyclization steps.

A comparative analysis with structurally analogous compounds, such as 5-bromo-4-(2,2-dimethoxyethyl)-2-hydroxy-3-nitropyridine, reveals shared reliance on Mannich reactions for side-chain incorporation.

Biological Activities and Mechanistic Insights

Target Engagement

The compound demonstrates affinity for enzymatic and receptor targets due to its dual hydrogen- and halogen-bonding capabilities:

-

Hydrogen Bonding: The carboxamide group donates NH protons to carbonyl oxygen atoms in protein active sites, stabilizing complexes with kinases or proteases.

-

Halogen Bonding: The bromine atom interacts with electron-rich regions (e.g., sulfur atoms in cysteine residues), enhancing binding specificity .

Comparative Analysis with Structural Analogues

The dimethoxyethyl group in the target compound confers superior solubility compared to trifluoromethyl analogues, facilitating formulation in aqueous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume